N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide
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Overview
Description
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . The resulting intermediate is then subjected to further functionalization to introduce the benzamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.
Scientific Research Applications
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct chemical properties and uses.
Indole derivatives: These compounds share some structural similarities and are also known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazolo[3,4-b]pyridine core with the benzamide moiety, which imparts unique chemical and biological properties .
Biological Activity
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2,3-dimethoxybenzamide (CAS Number: 1171574-81-4) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazolo Core : Utilizing appropriate precursors under controlled conditions.
- Coupling with Dimethoxybenzoyl Chloride : This step involves amide bond formation.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : this compound was screened against various cancer cell lines. Preliminary results indicated significant cytotoxicity against breast and lung cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
Anti-inflammatory Activity
Pyrazolo derivatives have also been investigated for their anti-inflammatory properties:
- Inhibition of COX Enzymes : The compound showed moderate inhibition of cyclooxygenase (COX) enzymes which are key players in the inflammatory process.
Compound | COX Inhibition (%) |
---|---|
N-{...} | 45 (at 100 µM) |
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.
Study on Anticancer Activity
A notable study published in Cancer Research explored the anticancer effects of various pyrazole derivatives including N-{1,5-dimethyl...}. The study utilized multicellular spheroid models to simulate tumor environments and found that the compound significantly reduced spheroid growth compared to controls.
Study on Anti-inflammatory Effects
Another research article examined the anti-inflammatory properties of pyrazole derivatives in a rat model of arthritis. The results indicated that treatment with N-{1,5-dimethyl...} led to reduced swelling and pain scores compared to untreated groups.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-9-8-11-14(20-21(2)15(11)19-16(9)22)18-17(23)10-6-5-7-12(24-3)13(10)25-4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPALRPYYTRLYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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